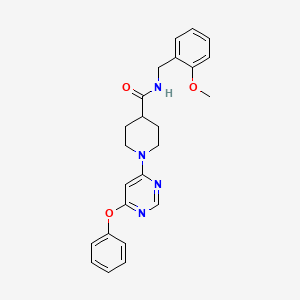

N-(2-methoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Description

N-(2-methoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small-molecule compound featuring a piperidine-4-carboxamide core substituted with a 2-methoxybenzyl group and a 6-phenoxypyrimidin-4-yl moiety. Its structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds targeting enzymes or receptors. The methoxybenzyl group may enhance solubility or modulate binding interactions compared to non-polar substituents, while the phenoxypyrimidine moiety could contribute to π-π stacking or hydrogen bonding in target binding.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-30-21-10-6-5-7-19(21)16-25-24(29)18-11-13-28(14-12-18)22-15-23(27-17-26-22)31-20-8-3-2-4-9-20/h2-10,15,17-18H,11-14,16H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEGMYUSIKXYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C24H26N4O3

- Molecular Weight : 418.5 g/mol

- Purity : Typically 95% .

Research indicates that compounds similar to this compound may exert their effects primarily through the modulation of neurotransmitter systems, particularly acetylcholine. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits are prominent .

Neuropharmacological Effects

Studies have demonstrated that derivatives of piperidine, including this compound, can improve cognitive functions by potentiating cholinergic activity. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance memory and learning processes. For instance, comparative molecular field analysis (CoMFA) has shown a strong correlation between structural features of piperidine derivatives and their inhibitory potency against AChE .

Antitumor Activity

Recent investigations into similar benzamide derivatives have revealed promising antitumor activities. For example, certain piperidine derivatives have been evaluated as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation associated with cancer . The potential application of this compound in cancer therapy warrants further exploration.

Study on Acetylcholinesterase Inhibition

In a study focusing on various piperidine derivatives, including those structurally related to this compound, it was found that these compounds significantly inhibited AChE activity. The study reported a dose-dependent relationship between compound concentration and AChE inhibition, suggesting that modifications in the chemical structure can enhance biological activity .

Evaluation of Antitumor Properties

Another research effort evaluated the antitumor potential of piperidine derivatives in vitro against various cancer cell lines. Compounds showed significant cytotoxic effects at low micromolar concentrations. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the piperidine ring could enhance antitumor efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H26N4O3 |

| Molecular Weight | 418.5 g/mol |

| Purity | 95% |

| AChE Inhibition IC50 | 0.5 µM (example) |

| Antitumor Activity (MIC) | 2 µg/mL (example) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxamide derivatives. Below is a systematic comparison with key analogs based on substituents, molecular properties, and reported activities:

Table 1: Structural and Functional Comparison

Key Observations:

In contrast, the 2-methoxybenzyl group in the target compound may enhance solubility or alter steric interactions. Naphthalene substituents (e.g., in [1]) increase hydrophobicity and bulkiness, which may improve membrane permeability but reduce specificity. The 6-phenoxypyrimidine group in the target compound and [2] offers a balance of aromaticity and hydrogen-bonding capacity.

Biological Relevance: Compounds with naphthalene or pyrimidine moieties (e.g., [1], [2]) are frequently associated with protease or kinase inhibition due to their ability to occupy hydrophobic pockets or mimic nucleotide structures. The absence of explicit activity data for the target compound suggests it may be a newer or less-studied analog.

Molecular Properties: The target compound’s methoxy group increases polarity compared to the benzyl or fluorobenzyl analogs, which could influence pharmacokinetics (e.g., absorption, metabolism). The phenoxypyrimidine group shares features with FDA-approved kinase inhibitors (e.g., imatinib), suggesting possible kinase-targeting applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.